molecular formula C20H18N2O3S B10984903 methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B10984903
M. Wt: 366.4 g/mol
InChI Key: NDTXQFJQLQPQNV-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound’s biological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by experimental data and case studies.

Chemical Structure

The compound's structure features a pyrrole core substituted with an indole and thiophene moiety, contributing to its diverse biological activities. The molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of approximately 306.35 g/mol.

1. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that derivatives of this compound exhibit significant antioxidant activity, particularly against reactive oxygen species (ROS).

CompoundIC50 (μg/mL)Reference
Methyl derivative A28.23
L-Ascorbic Acid30.23
Methyl derivative B31.71

In a study comparing various indole-based heterocycles, one derivative showed superior antioxidant activity compared to L-ascorbic acid, highlighting the potential of these compounds in therapeutic applications.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Preliminary results suggest that certain derivatives selectively inhibit COX-2 without affecting COX-1, which is beneficial for reducing side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

3. Anticancer Properties

Recent studies have explored the anticancer potential of this compound, particularly its effects on breast cancer cell lines. The compound demonstrated significant antiproliferative effects by inducing apoptosis in cancer cells.

Case Study:
A study involving breast cancer cell lines treated with the compound showed a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 μM depending on the specific cell line tested. This suggests that the compound may interfere with critical cellular pathways involved in cancer progression.

The biological activity of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(thiophen-2-y1)-1H-pyrrole-3-carboxylate is attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • COX Inhibition : Structural features allow selective binding to COX enzymes, particularly COX-2, reducing inflammation without compromising gastric mucosa integrity.
  • Apoptosis Induction : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to programmed cell death in malignant cells.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-thiophen-2-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H18N2O3S/c1-10-6-7-13-12(9-10)16(19(23)22-13)17-15(20(24)25-3)11(2)21-18(17)14-5-4-8-26-14/h4-9,16,21H,1-3H3,(H,22,23)

InChI Key

NDTXQFJQLQPQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC=CS4

Origin of Product

United States

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